molecular formula C8H10ClN5 B2509953 [3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride CAS No. 1909317-03-8

[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride

Cat. No.: B2509953
CAS No.: 1909317-03-8
M. Wt: 211.65
InChI Key: TVOIRKURXWAVDZ-UHFFFAOYSA-N
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Description

[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride: is a chemical compound with the molecular formula C8H10ClN5 It is a derivative of triazole and pyridine, which are both important heterocyclic compounds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride typically involves the reaction of pyridine derivatives with triazole compoundsThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Copper catalysis with water as the oxidant.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Pyridin-2-yl-methanones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various N-substituted methanamine derivatives.

Mechanism of Action

The mechanism of action of [3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The combination of the pyridine and triazole rings in [3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride provides a unique scaffold that can interact with a wide range of biological targets. This makes it a valuable compound in drug discovery and chemical research .

Properties

IUPAC Name

(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5.ClH/c9-5-7-11-8(13-12-7)6-3-1-2-4-10-6;/h1-4H,5,9H2,(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOIRKURXWAVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909317-03-8
Record name [3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
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